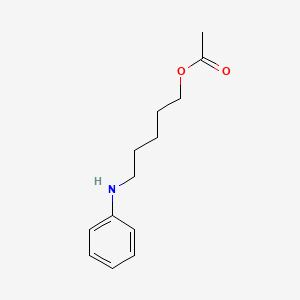
5-(Phenylamino)pentyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenylamino)pentyl acetate is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a phenylamino group attached to a pentyl chain, which is further esterified with acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylamino)pentyl acetate typically involves the esterification of 5-(Phenylamino)pentanol with acetic acid. This reaction is catalyzed by an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester . The general reaction scheme is as follows:
5-(Phenylamino)pentanol+Acetic AcidH2SO45-(Phenylamino)pentyl acetate+Water
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the products are continuously removed. The use of immobilized acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency and yield of the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
5-(Phenylamino)pentyl acetate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 5-(Phenylamino)pentanol and acetic acid.
Reduction: 5-(Phenylamino)pentanol.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
5-(Phenylamino)pentyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of coatings, perfumes, and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 5-(Phenylamino)pentyl acetate involves its interaction with specific molecular targets and pathways. The phenylamino group can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Pentyl acetate: Similar ester structure but lacks the phenylamino group.
Phenyl acetate: Contains a phenyl group but lacks the pentyl chain.
5-(Phenylamino)pentanol: The alcohol precursor to 5-(Phenylamino)pentyl acetate.
Uniqueness
This compound is unique due to the presence of both a phenylamino group and a pentyl acetate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
13698-28-7 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-anilinopentyl acetate |
InChI |
InChI=1S/C13H19NO2/c1-12(15)16-11-7-3-6-10-14-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3 |
InChI Key |
ZOLBHIGRRJZIDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)



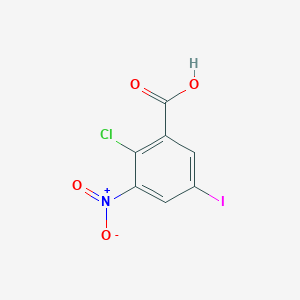
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

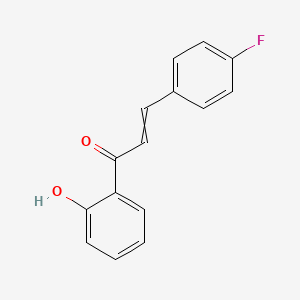
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)
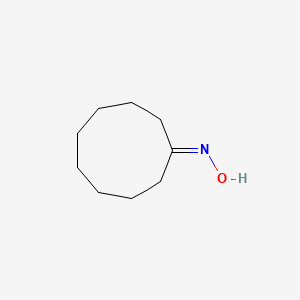
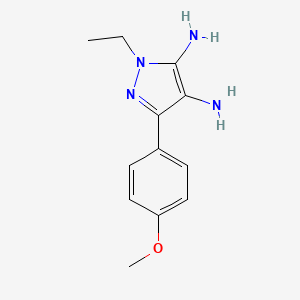
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
